molecular formula C10H11NO B1266326 3-Phenylpyrrolidin-2-one CAS No. 6836-97-1

3-Phenylpyrrolidin-2-one

Cat. No.: B1266326
CAS No.: 6836-97-1
M. Wt: 161.2 g/mol
InChI Key: BNWOFLCLCRHUTF-UHFFFAOYSA-N
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Description

3-Phenylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C10H11NO. It is a derivative of pyrrolidinone, where a phenyl group is attached to the third carbon of the pyrrolidinone ring.

Biochemical Analysis

Biochemical Properties

3-Phenylpyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by interfering with specific signaling pathways . This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in the levels of metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. This compound also influences gene expression by binding to transcription factors and altering their ability to regulate target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression. These temporal effects are important for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects such as anti-inflammatory and anticancer activities . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can undergo further phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, to increase their solubility and facilitate excretion from the body. The metabolic pathways of this compound are important for understanding its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrrolidin-2-one can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective and scalable methods. One such method is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives. This process uses air-stable and low-cost copper salts as promoters and non-poisonous oxidants like Oxone .

Comparison with Similar Compounds

Properties

IUPAC Name

3-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWOFLCLCRHUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40987907
Record name 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6836-97-1
Record name 3-Phenyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6836-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpyrrolidin-2-one
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Synthesis routes and methods

Procedure details

Prepare by the method of Example 2.2.2 using methyl 3-cyano-2-phenylpropionate to give the title compound Rf=0.20 (silica gel, ethyl acetate).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the chiral nature of 3-Phenylpyrrolidin-2-one derivatives in drug development?

A1: this compound, also known as 3-phenyl-2-pyrrolidinone, possesses a chiral center, meaning it exists as two enantiomers. These enantiomers, designated as (+)-(R) and (-)-(S), exhibit distinct spatial arrangements of atoms. [] This chirality is crucial in drug development as enantiomers can interact differently with biological targets, leading to variations in pharmacological activity, potency, and even toxicity. []

Q2: How do the crystal structures of racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one differ, and what are the implications of these differences?

A2: Research has shown that racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one demonstrate significant differences in their crystal structures. [] Specifically, the enantiopure forms exhibit distinct supramolecular organization and hydrogen bonding patterns compared to the racemic mixture. [] These structural variations can influence physicochemical properties such as melting point, solubility, and consequently, bioavailability, which are critical considerations in drug formulation and development.

Q3: What makes α-substituted lactams and acetamides, including this compound derivatives, promising candidates for treating drug-resistant epilepsy?

A3: Studies indicate that α-substituted lactams and acetamides, a chemical class encompassing this compound derivatives, display a broad spectrum of anticonvulsant activity. [] Importantly, these compounds have shown efficacy in animal models of drug-resistant epilepsy, highlighting their potential to overcome limitations of current therapies. [] Furthermore, preclinical and limited clinical data suggest a favorable safety profile for these compounds, further strengthening their potential as therapeutic agents for epilepsy. []

Q4: Which structural modifications within the α-substituted lactam and acetamide class are considered particularly promising for enhancing anticonvulsant activity?

A4: Research focusing on structure-activity relationships has identified specific structural motifs within the α-substituted lactam and acetamide class that are associated with enhanced anticonvulsant activity. [] Notably, derivatives related to 3-ethyl-3-phenylpyrrolidin-2-one, 2-phenylbutyramide, and 2-sec-butylvaleramide have emerged as particularly promising candidates. [] Further exploration of these structural classes may lead to the development of more potent and selective antiepileptic drugs.

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